molecular formula C11H12N2O B1606380 N-[(1,2-Dimethylindol-3-yl)methylidene]hydroxylamine CAS No. 338997-02-7

N-[(1,2-Dimethylindol-3-yl)methylidene]hydroxylamine

Cat. No. B1606380
CAS RN: 338997-02-7
M. Wt: 188.23 g/mol
InChI Key: ALPRXCPXIOIWSS-UHFFFAOYSA-N
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Description

“N-[(1,2-Dimethylindol-3-yl)methylidene]hydroxylamine” is a chemical compound with the CAS Number: 338997-02-7 and a linear formula of C11H12N2O . It is also known as 1,2-dimethyl-1H-indole-3-carbaldehyde oxime .


Molecular Structure Analysis

The molecular structure of “N-[(1,2-Dimethylindol-3-yl)methylidene]hydroxylamine” can be represented by the InChI code: 1S/C11H12N2O/c1-8-10(7-12-14)9-5-3-4-6-11(9)13(8)2/h3-6H,7H2,1-2H3 . The molecular weight of this compound is 188.23 .


Physical And Chemical Properties Analysis

“N-[(1,2-Dimethylindol-3-yl)methylidene]hydroxylamine” has a molecular weight of 188.23 .

Scientific Research Applications

Neuroscience and Alzheimer's Disease Research

A study by Shoghi-Jadid et al. (2002) utilized a derivative of hydroxylamine, 2-(1-(6-[(2-[18F]fluoroethyl)(methyl)amino]-2-naphthyl)ethylidene)malononitrile ([18F]FDDNP), for the in vivo localization and quantification of neurofibrillary tangles and beta-amyloid plaques in Alzheimer's disease patients. This approach underscores the potential application of N-[(1,2-Dimethylindol-3-yl)methylidene]hydroxylamine in developing diagnostic tools and therapeutic monitoring techniques for neurodegenerative diseases (Shoghi-Jadid et al., 2002).

Photosynthesis Research

Beck and Brudvig (1987) explored the reactions of hydroxylamine and its derivatives with the electron-donor side of photosystem II, providing insights into the molecular mechanisms underlying photosynthesis. Their work demonstrates the utility of hydroxylamine derivatives in probing and understanding the complex processes involved in oxygen evolution and energy capture in photosynthetic organisms (Beck & Brudvig, 1987).

Biochemical Studies

Domingos et al. (2004) investigated the nucleophilic substitution reactions of methylated hydroxylamines, including insights into reaction mechanisms and key intermediates. This research highlights the chemical versatility of hydroxylamine derivatives, suggesting potential applications in biochemical studies and synthetic chemistry (Domingos et al., 2004).

Materials Science

Veranitisagul et al. (2011) presented a novel approach to recover nano-structured ceria (CeO2) from Ce(III)-Benzoxazine dimer complexes via thermal decomposition, involving hydroxylamine derivatives. This method underscores the application of such compounds in materials science, particularly in synthesizing and manipulating nano-materials for catalysis and environmental applications (Veranitisagul et al., 2011).

Safety and Hazards

For safety and hazards information, it’s best to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

N-[(1,2-dimethylindol-3-yl)methylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-8-10(7-12-14)9-5-3-4-6-11(9)13(8)2/h3-7,14H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALPRXCPXIOIWSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1C)C=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90350586
Record name N-[(1,2-dimethylindol-3-yl)methylidene]hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90350586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-dimethyl-1H-indole-3-carbaldehyde oxime

CAS RN

338997-02-7
Record name N-[(1,2-dimethylindol-3-yl)methylidene]hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90350586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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